Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a tetrahydroquinoline derivative featuring a methyl group at the 7-position and a methyl ester at the 8-position of the quinoline scaffold. This compound belongs to a class of nitrogen-containing heterocycles with broad relevance in medicinal chemistry and materials science. Its synthesis typically involves multi-step protocols, including cyclization and functionalization reactions, as exemplified in studies on structurally related tetrahydroquinoline derivatives .
Properties
IUPAC Name |
methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h5-6,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQVNDCOKDIINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction via Cyclization Reactions
Skraup Reaction with Subsequent Reduction
The Skraup reaction, traditionally used for quinoline synthesis, can be adapted for tetrahydroquinoline derivatives. Starting with m-toluidine (3-methylaniline), glycerol, and a strong acid catalyst (e.g., concentrated H₂SO₄), the reaction proceeds via dehydration and cyclization to form 7-methylquinoline . Subsequent hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation (e.g., ammonium formate) reduces the quinoline to the tetrahydroquinoline core.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Skraup cyclization | m-toluidine, glycerol, H₂SO₄, 150°C, 1 hr | 70% |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hr | 85% |
Pictet-Spengler Cyclization
This method constructs the tetrahydroquinoline scaffold by condensing phenethylamine derivatives with carbonyl compounds. For example, reacting 4-methylphenethylamine with methyl glyoxylate in acidic conditions (e.g., HCl) yields the tetrahydroquinoline ring with a carboxylate ester at position 8.
Mechanistic Insight:
The reaction proceeds via imine formation followed by electrophilic cyclization. The methyl group at position 7 arises from the methyl substituent on the phenethylamine precursor.
Functionalization of the Tetrahydroquinoline Core
Electrophilic Aromatic Substitution (EAS)
Introducing the carboxylate ester at position 8 requires directed metalation or Friedel-Crafts acylation.
Friedel-Crafts Acylation
Using AlCl₃ as a Lewis catalyst, the tetrahydroquinoline core undergoes acylation with methyl chlorooxalate. The reaction is regioselective for the electron-rich position 8 due to the directing effect of the nitrogen atom.
Optimization Note:
- Temperature: 0–5°C to minimize side reactions.
- Solvent: Dichloromethane (DCM) for improved solubility.
| Reagents | Conditions | Yield |
|---|---|---|
| Methyl chlorooxalate, AlCl₃, DCM | 0°C, 2 hr | 68% |
Directed Ortho Metalation (DoM)
Lithiation of the tetrahydroquinoline using LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl chloroformate, installs the ester group.
Advantage:
Higher regioselectivity compared to Friedel-Crafts.
Multi-Step Synthesis from Advanced Intermediates
Nitration-Reduction Sequence
A patent describes a route where 7-bromoquinoline-4-carboxylic acid is esterified with methanol and thionyl chloride (SOCl₂), followed by palladium-catalyzed amination and hydrolysis. Adapting this protocol:
Esterification:
$$ \text{7-Bromoquinoline-4-carboxylic acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl 7-bromoquinoline-4-carboxylate} $$
Yield: 80.5%.Buchwald-Hartwig Amination:
Coupling with tert-butoxycarbonyl (Boc)-protected amine using Pd(OAc)₂/Xantphos yields the Boc-protected intermediate.Hydrogenolysis:
Removal of Boc with HCl/MeOH affords the free amine, which is diazotized and hydrolyzed to introduce the hydroxyl group.Final Esterification:
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ installs the methyl ester.
Alternative Routes via Reductive Amination
Cyclocondensation of β-Keto Esters
A scalable method involves condensing methyl acetoacetate with cyclohexenone derivatives under acidic conditions. The resulting enamine undergoes hydrogenation to form the tetrahydroquinoline ring.
Reaction Scheme:
$$ \text{Methyl acetoacetate} + \text{cyclohexenone} \xrightarrow{\text{HCl}} \text{Enamine intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Target compound} $$
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Skraup + Hydrogenation | Cost-effective, scalable | Requires harsh acidic conditions | 60–70% |
| Pictet-Spengler | High regioselectivity | Limited substrate scope | 50–65% |
| Friedel-Crafts Acylation | Direct functionalization | Competing side reactions | 65–70% |
| Multi-Step (Bromoquinoline) | High purity | Lengthy purification steps | 40–50% |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate becomes evident when compared to analogs with variations in substituent positions, functional groups, or ring saturation. Below is a detailed analysis supported by data from synthetic and structural studies:
Table 1: Key Structural and Functional Comparisons
Critical Observations
Positional Isomerism : The 7-methyl and 8-carboxylate substituents in the target compound distinguish it from positional isomers like 8-methyl-THQ (CAS 52601-70-4). The ester group at position 8 introduces hydrolytic instability compared to the amine or methyl groups in other analogs, affecting pharmacokinetic properties .
Functional Group Impact : Replacement of the 8-carboxylate with an amine (CAS 160431-49-2) shifts reactivity from electrophilic ester hydrolysis to nucleophilic amine derivatization, expanding utility in drug discovery .
Synthetic Complexity: The synthesis of this compound requires precise regioselective functionalization, contrasting with simpler analogs like 3-methyl-THQ (CAS 20668-20-6), which can be prepared via direct alkylation .
Biological Activity
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural similarity to natural alkaloids suggests it may interact with microbial enzymes or membranes, disrupting their function.
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in preclinical models. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNFα.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound interacts with specific enzymes involved in cellular signaling pathways. For example, it may inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells.
- Reactive Oxygen Species (ROS) Production : It has been reported to induce oxidative stress in cancer cells by increasing ROS levels. This mechanism can lead to mitochondrial dysfunction and ultimately trigger apoptosis in malignant cells.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Inhibition of topoisomerase II; Induction of ROS |
| 7-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid | Anticancer | Apoptosis induction; Cell cycle arrest |
| Tetrahydroisoquinoline Derivatives | Antimicrobial | Membrane disruption; Enzyme inhibition |
Case Studies
- Anticancer Efficacy : In a study involving A2780 ovarian cancer cells, this compound demonstrated significant antiproliferative effects with an IC50 value indicating potent activity against this cell line .
- Inflammation Model : In animal models of sustained inflammation and chronic neuropathic pain, derivatives of tetrahydroquinolines were shown to reduce hyperalgesia and inflammation markers significantly .
- Microbial Inhibition : Preliminary tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited considerable antimicrobial activity comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted anilines or quinoline precursors. A plausible route includes:
Cyclization : Condensation of aniline derivatives with β-keto esters to form the tetrahydroquinoline core.
Methylation : Introduction of the methyl group at the 7-position via Friedel-Crafts alkylation or palladium-catalyzed coupling.
Esterification : Carboxylation at the 8-position using methyl chloroformate or DCC-mediated coupling .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-alkylation or ring-opening .
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the tetrahydroquinoline scaffold, methyl substituents, and ester group. For example, the methyl ester at C-8 typically resonates at δ ~3.8–4.0 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 205.12 for CHNO) .
- X-ray Crystallography : If crystalline, determine regiochemistry and confirm spatial arrangement of substituents .
Q. What biological activities are associated with structurally similar tetrahydroquinoline derivatives?
- Methodological Answer :
- Antimicrobial Activity : Chloro- and fluoro-substituted analogues (e.g., Methyl 7-chloro-tetrahydroquinoline-8-carboxylate) inhibit bacterial DNA gyrase, with MIC values ranging from 0.5–8 µg/mL against S. aureus .
- Anticancer Activity : Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate derivatives disrupt tubulin polymerization (IC = 1.2–3.5 µM in HeLa cells) .
- Table : Comparative Bioactivity of Analogues
| Substituent (Position) | Bioactivity (IC/MIC) | Target |
|---|---|---|
| 7-Cl, 8-COOCH | 2.1 µM (HeLa) | Tubulin |
| 7-CH, 8-COOCH | Pending | DNA gyrase (predicted) |
| 8-F, 4,7-Cl | 0.8 µg/mL (S. aureus) | DNA gyrase |
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. chloro) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Lipophilicity : Methyl groups enhance membrane permeability (logP ~2.5) compared to polar chloro substituents (logP ~2.0), improving cellular uptake .
- Steric Effects : Bulkier groups at C-7 (e.g., ethyl) reduce binding affinity to compact enzyme active sites (e.g., DNA gyrase) .
- Electron-Withdrawing Effects : Chloro/fluoro substituents increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Off-Target Screening : Use kinase/GPCR panels to identify non-specific interactions (e.g., hERG channel inhibition) .
- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., ester hydrolysis to carboxylic acid) that may alter activity .
Q. How can the stability of the ester group be optimized under physiological conditions?
- Methodological Answer :
- Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) to enhance hydrolytic stability .
- pH Adjustment : Buffer formulations at pH 6.5–7.0 minimize esterase-mediated degradation .
- Storage : Store at -20°C under inert atmosphere to prevent oxidation .
Q. What computational tools predict binding modes with enzymes like DNA gyrase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1KZN) to model interactions between the tetrahydroquinoline core and gyrase ATP-binding pocket.
- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability and hydrogen-bond networks .
Q. How can regioselectivity challenges during C-7 methylation be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Use TMPMgCl·LiCl to deprotonate C-7 selectively before quenching with methyl iodide .
- Protecting Groups : Temporarily block C-8 carboxylate with tert-butyl esters to prevent competing reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
